Hydrogen fluoride-urea (65-75% HF)

Übersicht

Beschreibung

Hydrogen fluoride-urea (65-75% HF) is a compound that is used in various industrial processes . It is a weak acid that is a precursor to almost all fluorine compounds, including pharmaceuticals such as Fluoxetine (Prozac) . It is used as a chemical reagent in several industrial processes such as oil refinery .

Synthesis Analysis

Anhydrous hydrogen fluoride (HF) is used to remove the side chain protecting groups of the assembled peptide and to release the peptide from the resin . The non-controllable nucleophilicity and strong basicity of some of them cause undesired side reactions, which led to the introduction of hydrogen bonding to fine tune their nucleophilicity and basicity .

Molecular Structure Analysis

The molecular formula of Hydrogen fluoride is FH with a molecular weight of 20.00634 .

Chemical Reactions Analysis

Hydrogen fluoride is mainly used in the semiconductor industry as well as glass container manufacturing . It can go through a series of rigorous chemical reactions including polymerization, depolymerization, and reaction with water to form molecular complex .

Physical And Chemical Properties Analysis

Hydrogen fluoride is a colorless gas or fuming liquid (below 67°F) with a strong, irritating odor . It readily dissolves in water to form HF acid, which is also a colorless liquid that fumes in higher concentrations . The specific gravity of the liquid at 67°F is 1.00 .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

HF-urea complexes have been explored for their potential in asymmetric catalysis, such as in the enantioselective synthesis of β-fluoroamines. The use of chiral bis-urea catalysts facilitates the solubilization of fluoride through hydrogen bonding, enabling highly efficient and selective reactions. This methodology has been demonstrated to afford valuable chiral fluoro-compounds, showcasing the synthetic utility of HF-urea in creating asymmetric carbon-fluorine bond formation (Pupo et al., 2019).

Fluoride Anion Sensing

HF-urea complexes are also significant in the development of chemosensors for fluoride anion detection. These sensors operate through mechanisms such as proton transfer, where HF-urea complexes facilitate the selective recognition of fluoride ions. This approach has been applied to create highly selective colorimetric and fluorescent sensors, demonstrating the utility of HF-urea in environmental and biological monitoring of fluoride levels (Jia et al., 2009).

Supramolecular Chemistry

In supramolecular chemistry, HF-urea complexes have been utilized to study hydrogen bonding interactions with fluoride. These studies have led to a deeper understanding of the structure and reactivity of fluoride complexes. By modifying the substituents on urea, researchers have been able to tune the binding strength and reactivity of these complexes, opening new avenues for designing fluoride-binding materials and reagents (Pfeifer et al., 2016).

Environmental and Energy Applications

Explorations into the environmental and energy sectors have demonstrated the potential of HF-urea complexes in photocatalysis and hydrogen storage. These complexes have been implicated in processes such as the simultaneous production of hydrogen and degradation of organic pollutants, highlighting their role in sustainable energy and environmental remediation (Kim et al., 2012).

Wirkmechanismus

Target of Action

Urea hydrofluoride, also known as “Urea, monohydrofluoride (8CI,9CI)” or “Hydrogen fluoride-urea (65-75% HF)”, primarily targets hydrophobic groups . It acts like a surfactant, capable of forming hydrogen bonds with the solvent .

Mode of Action

The compound’s mode of action is direct, through its preferential binding to the polymer or plates . This interaction results in a weakening of hydrophobic interactions between the polymer groups . The preferential binding and the consequent weakened hydrophobic interactions are driven by enthalpy and are related to the difference in the strength of the attractive dispersion interactions of urea and water with the polymer chain or plate .

Biochemical Pathways

Urea hydrofluoride affects the urea cycle , which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . It is also the source for endogenous arginine, ornithine, and citrulline production . The process mainly takes place in the liver, partly in the mitochondria, and partly in the cytoplasm of the hepatocytes .

Pharmacokinetics

Studies on similar compounds like hydroxyurea suggest that there is substantial interpatient variability observed, plus a novel oral absorption phenotype (rapid or slow) that influences serum hydroxyurea levels and total hydroxyurea exposure .

Result of Action

The result of urea hydrofluoride’s action is the unfolding of a chain of purely hydrophobic groups which otherwise adopts a compact structure in pure water . This unfolding process arises due to a weakening of hydrophobic interactions between the polymer groups . These findings suggest that, in denaturing proteins, urea (and perhaps other denaturants) forms stronger attractive dispersion interactions with the protein side chains and backbone than does water and, therefore, is able to dissolve the core hydrophobic region .

Action Environment

The action of urea hydrofluoride can be influenced by environmental factors. For instance, untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .

Safety and Hazards

Hydrogen fluoride is very poisonous, highly irritating, and corrosive . It can cause severe skin burns and eye damage . The effects may be delayed after exposure . Breathing in hydrogen fluoride at high levels or in combination with skin contact can cause death from an irregular heartbeat or from fluid buildup in the lungs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

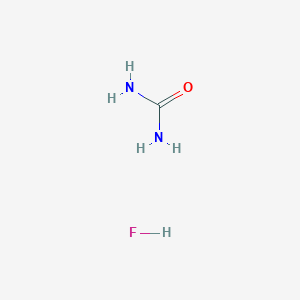

urea;hydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDRVJXDQOONPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

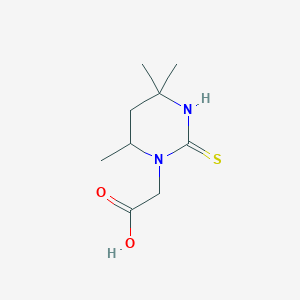

C(=O)(N)N.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.062 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)